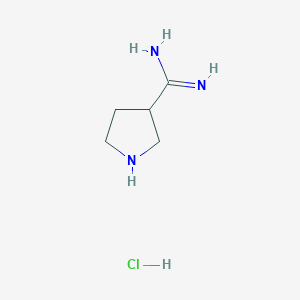

![molecular formula C22H23N5O2 B2479964 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371116-80-2](/img/structure/B2479964.png)

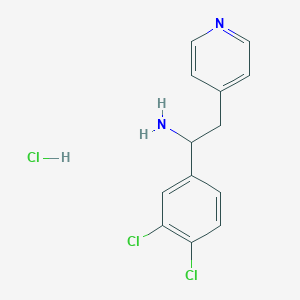

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of o-phenylenediamine with glyoxal . Another method involves the use of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been studied extensively. For example, the X-ray crystal structures of the catalytic domain of the EphA3 tyrosine kinase in complex with two type I inhibitors were used to design type I1/2 and II inhibitors .Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives vary. For example, quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen

- EphA3 Kinase Inhibition : The compound has been investigated as an EphA3 tyrosine kinase inhibitor. EphA3 is involved in cell signaling pathways and plays a role in cancer progression. Inhibiting EphA3 may offer potential therapeutic benefits in certain cancers .

Cancer Research and Targeted Therapies

Wirkmechanismus

Target of Action

The primary target of 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the Eph Tyrosine Kinase . This kinase plays a crucial role in many cellular processes, including cell adhesion, migration, and proliferation.

Mode of Action

The compound acts as a Type I1/2 and II Eph Tyrosine Kinase inhibitor . It binds to the kinase domain of the Eph receptor, leading to the displacement of the Phe side chain of the DFG motif . This interaction inhibits the kinase activity, thereby preventing the downstream signaling events.

Biochemical Pathways

By inhibiting the Eph Tyrosine Kinase, the compound disrupts the Eph-ephrin signaling pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of this pathway can lead to changes in these processes.

Result of Action

The inhibition of the Eph Tyrosine Kinase by the compound can lead to changes in cell adhesion, migration, and proliferation . These changes at the molecular and cellular level can have various effects, depending on the specific cellular context.

Zukünftige Richtungen

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, including cancerous cells, AIDS, plant viruses, and schizophrenia . Given their importance, future research will likely continue to explore new synthetic routes and potential applications for these compounds.

Eigenschaften

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-2-29-14-8-13-24-22(28)18-19-21(26-17-12-7-6-11-16(17)25-19)27(20(18)23)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14,23H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKGFPHXFUUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)

![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)

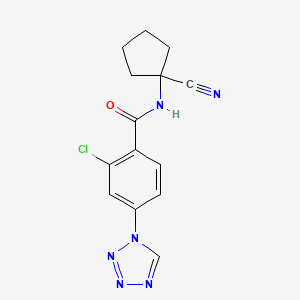

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)

![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)